N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine
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Overview
Description
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] is a complex chemical compound known for its significant role in pharmaceutical research. This compound is a derivative of maytansine, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its unique structure and properties make it a valuable tool in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] involves multiple steps, starting from the parent compound maytansine. The process typically includes:
Oxidation and Reduction Reactions: Initial steps often involve the oxidation of maytansine to introduce reactive functional groups.
Thiol-Disulfide Exchange:
Deacetylation: The final steps involve the deacetylation of the intermediate compounds to yield the target molecule.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization. The process is typically carried out in specialized facilities equipped to handle complex organic syntheses.
Chemical Reactions Analysis
Types of Reactions
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in the synthesis of more complex molecules or studied for their biological activities.
Scientific Research Applications
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its interactions with cellular components and its role in cell signaling pathways.
Medicine: Integral in the development of ADCs for targeted cancer therapy, leveraging its cytotoxic properties to selectively kill cancer cells.
Mechanism of Action
The mechanism of action of N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] involves its binding to tubulin, a protein critical for cell division. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent agent in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Maytansine: The parent compound, known for its potent cytotoxicity.
DM1: A derivative used in ADCs, similar in structure but with different functional groups.
DM4: Another derivative with modifications to enhance its stability and efficacy in drug conjugates.
Uniqueness
N2’,N2’‘’-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2’-deacetyl- maytansine] stands out due to its unique dithiobis(1-oxo-3,1-propanediyl) linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and allows for more precise targeting in ADCs, making it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
905449-88-9 |
---|---|
Molecular Formula |
C70H94Cl2N6O20S2 |
Molecular Weight |
1474.564 |
InChI |
InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |
InChI Key |
RIQRXIUWYVMFRR-AYLJLCGHSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |
Synonyms |
DM1 Dimer |
Origin of Product |
United States |
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